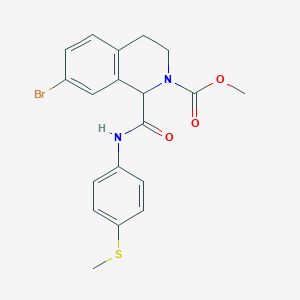

methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a bromine substituent at position 7 of the aromatic ring and a carbamoyl group linked to a 4-(methylthio)phenyl moiety at position 1. The methyl ester at position 2 completes the structure, contributing to its lipophilic profile.

Properties

IUPAC Name |

methyl 7-bromo-1-[(4-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3S/c1-25-19(24)22-10-9-12-3-4-13(20)11-16(12)17(22)18(23)21-14-5-7-15(26-2)8-6-14/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMDYZWDFCEWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)NC3=CC=C(C=C3)SC)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. Starting from commercially available precursors, the compound can be constructed through a series of nucleophilic substitution reactions, cyclization steps, and final esterification processes under controlled conditions.

Nucleophilic Substitution: : Introduction of bromine via bromination of an aromatic intermediate.

Cyclization: : Formation of the isoquinoline core structure under acidic or basic conditions.

Esterification: : The final step involves esterification of the carboxylate group using methanol under catalytic conditions.

Industrial Production Methods

In an industrial setting, production scales up using continuous flow reactors to optimize yield and purity. The process parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, leading to sulfoxide or sulfone derivatives.

Reduction: : Reductive transformations often target the bromine atom or the carbamoyl group.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, mCPBA.

Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Organometallic reagents, amines, thiols.

Major Products

The products of these reactions vary, but often include substituted isoquinoline derivatives, which may exhibit enhanced biological activity or novel chemical properties.

Scientific Research Applications

Chemistry

The compound serves as a precursor or intermediate in the synthesis of complex molecules, enabling the exploration of new chemical space. It's valuable in developing novel ligands, catalysts, and other functional materials.

Biology and Medicine

In medicinal chemistry, its derivatives are investigated for potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The structure-activity relationships (SAR) of its analogs are extensively studied.

Industry

Industrial applications include its use in the synthesis of dyes, pigments, and as a building block for advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which this compound or its derivatives exert biological effects often involves interaction with specific enzymes or receptors. The molecular targets vary depending on the derivative but can include kinases, proteases, and G-protein coupled receptors. These interactions may lead to inhibition or activation of biochemical pathways, contributing to their therapeutic effects.

Comparison with Similar Compounds

Key Findings:

Bromine’s polarizability may also improve halogen bonding, a feature absent in non-halogenated analogs like 6d–6h .

Carbamoyl vs. Ester/Sulfonyl Groups (Position 2): The carbamoyl linkage in the target compound offers hydrogen-bonding capacity, contrasting with the ester group in 6d or the sulfonyl group in 6e, which are less capable of forming such interactions. This may enhance solubility in polar solvents or improve target selectivity .

Methylthio Phenyl vs. The methylthio (S-Me) group may also act as a mild electron-donor, modulating electronic effects on the carbamoyl functionality .

The sulfonyl group in 6e may confer greater acidity and electrophilicity, altering reactivity profiles in medicinal chemistry applications .

Biological Activity

Methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H19BrN2O3S

- Molecular Weight : 435.34 g/mol

- IUPAC Name : Methyl 7-bromo-1-[(4-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Biological Activity Overview

The biological activity of this compound has been primarily investigated through various in vitro and in vivo studies. The compound exhibits several pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against specific bacterial strains.

- Anti-inflammatory Effects : Research indicates possible anti-inflammatory mechanisms that could be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammation.

- Receptor Binding : Interaction with cellular receptors could mediate its effects on cell signaling pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various isoquinoline derivatives, including methyl 7-bromo derivatives. It was found that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting a potent anticancer effect .

Antimicrobial Activity

Research conducted by Umesha et al. highlighted the antimicrobial properties of certain isoquinoline derivatives. Methyl 7-bromo derivatives displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests potential for development as an antimicrobial agent.

Anti-inflammatory Effects

In a recent study focusing on anti-inflammatory agents, methyl 7-bromo derivatives were tested for their ability to inhibit COX enzymes. The compound demonstrated a high affinity for COX-2, with a binding affinity similar to that of established anti-inflammatory drugs like celecoxib . This interaction suggests potential therapeutic applications in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| Methyl 7-Bromo | C19H19BrN2O3S | IC50 = 15 µM | MIC = 32 - 128 µg/mL | High COX-2 affinity |

| Isoquinoline Derivative A | C18H17N3O2 | IC50 = 20 µM | MIC = 64 - 256 µg/mL | Moderate COX inhibition |

| Isoquinoline Derivative B | C20H21N3O3 | IC50 = 12 µM | MIC = Not reported | High COX inhibition |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what challenges arise during esterification?

- Methodology : The synthesis likely involves multi-step procedures, including (1) functionalization of the dihydroisoquinoline core with bromine at the 7th position, (2) carbamoylation at the 1st position using 4-(methylthio)phenyl isocyanate, and (3) esterification with methyl chloroformate.

- Key Steps :

- Esterification : Use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst for ester bond formation, as demonstrated in analogous benzyl ester syntheses .

- Challenges : Competing side reactions (e.g., hydrolysis of the ester group under acidic/basic conditions) and purification difficulties due to similar polarity byproducts.

Q. How can researchers optimize reaction conditions for introducing the 4-(methylthio)phenyl carbamoyl group?

- Approach :

- Reagent Selection : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or dichloromethane) to activate the carboxylic acid intermediate before reacting with 4-(methylthio)aniline.

- Temperature Control : Maintain reactions at 0–25°C to minimize decomposition of the thermally sensitive carbamoyl group .

- Monitoring : Employ TLC or LC-MS to track reaction progress and adjust stoichiometry if unreacted starting material persists.

Q. What analytical techniques are critical for characterizing this compound?

- Essential Methods :

- NMR : H and C NMR to confirm the presence of the methyl ester ( ppm), bromine-substituted aromatic protons, and carbamoyl NH ( ppm) .

- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H] for ).

- HPLC : Reverse-phase chromatography to assess purity (>95%) and detect trace impurities from incomplete esterification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 7-bromo and 4-(methylthio)phenyl groups?

- Experimental Design :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing bromine with chlorine or the methylthio group with methoxy) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or enzymatic inhibition assays. Compare IC values to identify critical functional groups .

- Computational Modeling : Perform docking studies to assess interactions between the bromine atom and hydrophobic enzyme pockets, or the methylthio group’s role in π-π stacking .

Q. What strategies resolve contradictions in reported solubility and stability data for dihydroisoquinoline carboxylates?

- Resolution Methods :

- Solvent Screening : Test solubility in DMSO, ethanol, and acetonitrile under controlled humidity to identify discrepancies caused by hygroscopicity .

- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf-life .

- Crystallography : Obtain single-crystal X-ray structures to correlate solid-state packing with observed solubility differences among analogs .

Q. How can regioselectivity challenges during bromination of the dihydroisoquinoline core be mitigated?

- Optimization Tactics :

- Directing Groups : Introduce temporary directing groups (e.g., acetyl) at the 1st position to enhance bromination at the 7th position, followed by deprotection .

- Metal Catalysis : Use palladium catalysts with ligands (e.g., PPh) to favor C–Br bond formation at electron-rich aromatic positions .

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor the 7-bromo product over thermodynamically favored isomers .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Purification Workflow :

- Liquid-Liquid Extraction : Use ethyl acetate/water to remove polar byproducts (e.g., unreacted aniline derivatives).

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) to separate the target ester from unreacted dihydroisoquinoline precursors .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity and yield .

Q. How can researchers validate the compound’s mechanism of action in cellular assays?

- Validation Framework :

- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets in live cells .

- Knockdown Studies : Apply siRNA targeting the suspected pathway (e.g., apoptosis regulators) and assess if the compound’s effects are abrogated .

- Metabolomics : Perform LC-MS-based metabolomic profiling to identify downstream biomarkers of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.